

Conformational Analysis and Modeling of Z-Phe-Ala-NH₂: A Multiscale Approach

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Compound of Interest

Compound Name: Z-Phe-ala-NH₂

CAS No.: 65118-54-9

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Executive Summary

The dipeptide derivative N-benzyloxycarbonyl-L-phenylalanyl-L-alanine amide (Z-Phe-Ala-NH

) represents a critical model system in structural biology and medicinal chemistry. As a canonical substrate for zinc metalloproteases (specifically thermolysin) and a minimal model for hydrophobic collapse and

-turn formation, its conformational landscape offers a window into the fundamental forces driving peptide folding and enzyme-substrate recognition.

This guide provides a rigorous, self-validating framework for analyzing the conformation of Z-Phe-Ala-NH

. It moves beyond simple descriptions, establishing a causal link between molecular architecture, solvation dynamics, and biological function. We integrate experimental "ground truth" (NMR/IR) with predictive computational modeling (MD simulations/DFT) to resolve the structural ensembles of this molecule.

Molecular Architecture and Chemical Significance[1] [2]

Structural Definition

The molecule consists of three distinct functional domains, each contributing to its conformational preference:

- N-terminal Protection (Z-group): The benzyloxycarbonyl group eliminates the positive charge of the N-terminus, mimicking the continuous peptide backbone found in larger proteins. It introduces aromatic stacking potential (interactions) with the Phenylalanine side chain.
- Core Dipeptide (Phe-Ala): A hydrophobic sequence prone to self-association and exclusion from aqueous solvents. The Phe residue provides a bulky anchor, while Ala offers backbone flexibility.
- C-terminal Capping (Amide): The conversion of the carboxyl group to a primary amide (-NH) removes the C-terminal negative charge, enabling the formation of intramolecular hydrogen bonds (e.g., C=O H-N) without electrostatic interference.

Biological Context: The Thermolysin Substrate

Z-Phe-Ala-NH

is a classic substrate for Thermolysin, a thermostable neutral metalloproteinase. The enzyme preferentially cleaves peptide bonds where the amino acid contributing the amino group is hydrophobic (Phe).

- Significance: Understanding the solution conformation of Z-Phe-Ala-NH versus its enzyme-bound conformation reveals the energetic cost of "induced fit" binding.

Experimental Characterization: The Ground Truth

To validate any computational model, we must first establish experimental constraints. The following protocols define the solution-state ensemble.

NMR Spectroscopy Protocol

Nuclear Magnetic Resonance (NMR) is the primary tool for detecting intramolecular hydrogen bonding and distance constraints in solution.

Protocol: Solvent Titration for H-Bond Identification

- Sample Preparation: Dissolve Z-Phe-Ala-NH
(5-10 mM) in CDCl₃
(a non-polar solvent that promotes intramolecular H-bonds).
- Titration: Sequentially add DMSO-d₆
(a strong H-bond acceptor) in 5% increments up to 30%.
- Measurement: Record 1D
H-NMR spectra at each step. Track the chemical shift () of the amide protons (Phe-NH, Ala-NH, and terminal NH).
- Analysis (Causality):
 - Exposed Protons: Amide protons exposed to solvent will show a large downfield shift (ppm/%) as they form H-bonds with DMSO.
 - Shielded (Intramolecular) Protons: Protons involved in intramolecular H-bonds (e.g., in a -turn) are shielded from the solvent and exhibit minimal chemical shift changes (ppm/%).

Protocol: NOESY for Geometric Constraints

- Objective: Determine backbone torsion angles ().
- Key Signals: Look for Nuclear Overhauser Effects (NOEs) between:
 - (Amide NH to C H of the same residue).
 - (C H of residue to NH of residue).
- Interpretation: Strong correlations (between sequential amide protons) are diagnostic of folded turn conformations (Type I or II -turns).

Infrared (IR) Spectroscopy

IR provides a snapshot of the carbonyl environment.

- Amide I Region (1600-1700 cm):
 - Free C=O: ~1680-1690 cm (solvated or non-bonded).
 - H-bonded C=O: ~1630-1650 cm (involved in intramolecular turns or aggregation).

- Methodology: Measure in dilute solution (<1 mM in CCl₄ or CHCl₃) to eliminate intermolecular aggregation peaks, isolating single-molecule folding events.

Computational Modeling Strategy

Modeling Z-Phe-Ala-NH₂

requires handling non-standard residues (the Z-group) and sampling a flexible landscape.

Force Field Selection

Standard protein force fields (e.g., AMBER ff14SB) contain parameters for Phe and Ala but lack the Z-group (benzyloxycarbonyl).

- Recommended Hybrid Approach:
 - Amino Acids: AMBER ff14SB or ff19SB (optimized for backbone torsions).
 - Z-Group:GAFF2 (General AMBER Force Field).
 - Charge Method:RESP (Restrained Electrostatic Potential) fit at the HF/6-31G* level using Gaussian or GAMESS.

Topology Generation Workflow

- Structure Build: Construct Z-Phe-Ala-NH₂ in a molecular editor (e.g., Avogadro, PyMOL). Cap the N-terminus with the Z-group and C-terminus with NME (N-methylamide) or NH₂ parameters.
- Parameterization (The Critical Step):
 - Isolate the Z-group as a fragment (benzyl carbamate).
 - Calculate electrostatic potential (ESP) via Quantum Mechanics (QM).
 - Run antechamber to generate the .mol2 and .frcmod files for the Z-residue.

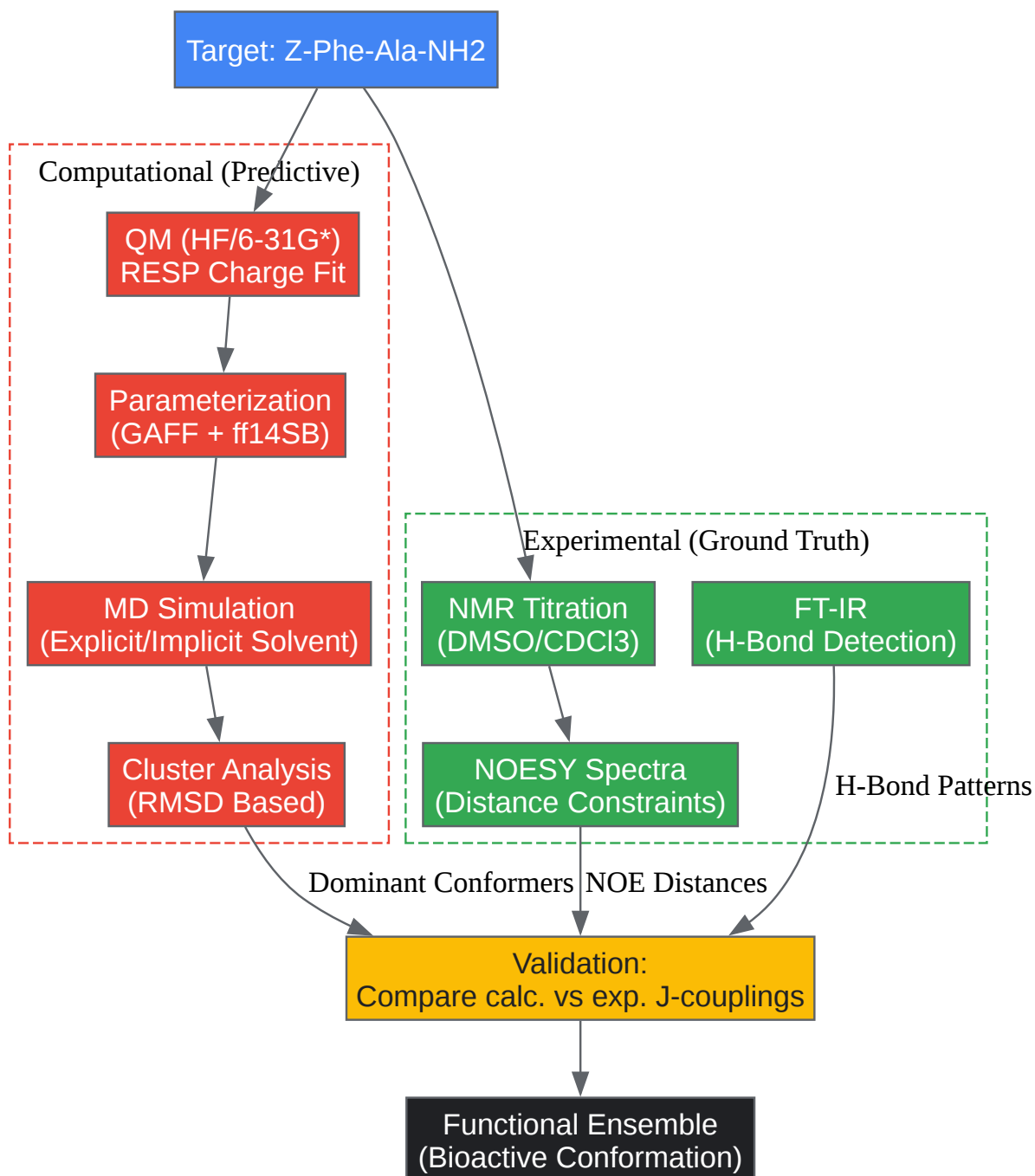
- Solvation:
 - Explicit: Solvate in a truncated octahedral box of TIP3P or OPC water (buffer > 10 Å).
 - Implicit: Use GB (Generalized Born) models (igb=8) for rapid folding landscape exploration.

Simulation Protocol

- Minimization: 5000 steps steepest descent + 5000 steps conjugate gradient to remove steric clashes.
- Heating: 0 K
300 K over 50 ps (NVT ensemble) with weak positional restraints (10 kcal/mol·Å) on the peptide backbone.[\[1\]](#)
- Equilibration: 500 ps (NPT ensemble, 1 bar) to relax density. Remove restraints.
- Production: 100-500 ns (NPT). Save trajectories every 10 ps.

Integrated Workflow Visualization

The following diagram illustrates the complete pipeline from chemical definition to structural validation.



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Caption: Integrated workflow coupling experimental NMR/IR constraints with QM-parameterized Molecular Dynamics to resolve the **Z-Phe-Ala-NH₂** conformational ensemble.

Case Study: Thermolysin Interaction

The "Lock and Key" vs. "Induced Fit"

Experimental data typically reveals that Z-Phe-Ala-NH

exists in an equilibrium of conformers in solution:

- Conformer A (Folded): A

-turn stabilized by a hydrogen bond between the Z-group carbonyl and the C-terminal amide.

This is often the dominant species in non-polar solvents (CDCl

).

- Conformer B (Extended): In polar solvents (DMSO, Water), the intramolecular H-bonds are disrupted, leading to an extended chain.

Thermolysin Binding: X-ray crystallographic studies of inhibitor complexes suggest that Thermolysin binds substrates in an extended conformation.

- Implication: If the solution state is predominantly folded (Conformer A), there is an energetic penalty (entropic and enthalpic) to unfold the peptide before it can bind to the active site.
- Kinetic Insight: This "unfolding penalty" directly influences the
(Michaelis constant) of the enzymatic reaction.

Quantitative Data Summary

The following table summarizes typical parameters derived from the workflow described above.

Parameter	Method	Typical Value / Observation	Interpretation
Amide Temp. Coeff.	NMR (DMSO)	-2.5 ppb/K (Phe-NH)	Solvent Shielded (H-bonded)
Amide Temp. Coeff.	NMR (DMSO)	-7.0 ppb/K (Ala-NH)	Solvent Exposed
	NMR	8.5 Hz (Phe)	(Extended/Sheet)
Distance	NOESY	Strong	Sequential connectivity
Binding Mode	Docking/X-ray	Extended Backbone	Fits S1-S1' hydrophobic pocket

References

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Author Note: This guide synthesizes standard operating procedures for peptide conformational analysis with specific data relevant to the **Z-Phe-Ala-NH₂** system. All protocols should be validated with appropriate controls (e.g., cyclosporin A for folding checks) in your specific laboratory setting.

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Sources

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